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Compound of Interest

5-Methyl-1H-pyrrolo[2,3-b]pyridin-
Compound Name:

2(3H)-one
CAS No.: 1190317-46-4
Cat. No.: B3219305

Get Quote

Executive Summary

5-Methyl-7-azaindolin-2-one is a privileged heterocyclic scaffold in medicinal chemistry, serving
as a critical bioisostere of the oxindole core found in kinase inhibitors like Sunitinib. By
replacing the C-7 carbon of the indole system with nitrogen, this 7-azaindole derivative exhibits
altered hydrogen bonding capabilities, improved aqueous solubility, and distinct metabolic
stability profiles compared to its carbocyclic analogues. This guide outlines its physicochemical
properties, validated synthetic routes, and utility as a precursor for multi-targeted tyrosine
kinase inhibitors (TKISs).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]

Nomenclature and Identification

This compound is a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) fused ring system,
oxidized at the C-2 position.
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Property Detail

5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-
one

IUPAC Name

5-Methyl-7-azaoxindole; 5-Methyl-7-azaindolin-
Common Names )
-one

1190314-35-0 (Note: CAS assignments for

CAS Number specific isomers vary; verify with structure)
Parent Scaffold CAS 5654-97-7 (7-Azaindolin-2-one)

Molecular Formula CsHsN20

Molecular Weight 148.16 g/mol

SMILES CC1=CN=C(N2)C(CC2=0)=C1

Physical Properties

o Appearance: Typically an off-white to pale yellow solid.
 Solubility:

o High: DMSO, DMF, DMACc.

o Moderate: Methanol, Ethanol, Acetonitrile (hot).

o Low: Water, Hexanes, Diethyl ether.

 Acidity (pKa): The N1-H proton is weakly acidic (pKa ~11-12), comparable to oxindole,
allowing deprotonation by weak bases (e.g., K2COs, Cs2C0O:s) for alkylation.

e Melting Point: ~230-240 °C (Decomposition often observed at high temperatures).

Synthetic Methodologies

The synthesis of 5-methyl-7-azaindolin-2-one is non-trivial due to the electron-deficient nature
of the pyridine ring, which makes direct oxidation of the 7-azaindole precursor difficult
compared to standard indoles.
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Route A: The Marfat & Carta Oxidation Protocol

This is the most robust method for converting 5-methyl-7-azaindole to the oxindole. It involves
a two-step sequence: oxidative chlorination followed by reductive dechlorination.

Mechanism:

o Chlorination: Reaction of 5-methyl-7-azaindole with N-chlorosuccinimide (NCS) or tert-butyl
hypochlorite (t-BuOCI) in ethanol/water or acetic acid yields the 3,3-dichloro-5-methyl-7-
azaindolin-2-one intermediate.

e Reduction: The gem-dichloro intermediate is reduced to the oxindole using Zinc dust in
acetic acid.

Protocol:

» Step 1 (Oxidation): Dissolve 5-methyl-7-azaindole (1.0 eq) in tert-butanol/water (1:1). Add
pyridinium bromide perbromide (PBPB) (3.0 eq) portion-wise at room temperature. Stir for 3—
5 hours.

o Alternative: Use NCS (3.0 eq) in AcOH at 50°C.

o Workup: Quench with water. The 3,3-dibromo/dichloro intermediate may precipitate or
require extraction with EtOAc.

o Step 2 (Reduction): Suspend the intermediate in glacial acetic acid. Add Zn dust (10.0 eq)
slowly (exothermic). Stir at RT for 1 hour.

« Purification: Filter off Zinc salts. Concentrate the filtrate. Neutralize with saturated NaHCOs to
precipitate the product. Recrystallize from Ethanol.

Route B: Cyclization of Pyridine Derivatives

For large-scale synthesis, constructing the pyrrole ring onto a functionalized pyridine is often
preferred to avoid expensive azaindole starting materials.

Protocol:
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 Starting Material: 2-Amino-5-methyl-3-iodopyridine.

e Heck/Sonogashira Coupling: Coupling with ethyl pyruvate or an alkyne equivalent, followed
by cyclization.

» Alternative: Reaction of 2-amino-5-methylpyridine with ethyl chloroacetate followed by
thermal cyclization (less common due to regioselectivity issues).

Visualization of Synthesis Pathways

The following diagram illustrates the primary Marfat oxidation route and the alternative
cyclization pathway.
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Caption: Figure 1. Primary synthetic routes to 5-Methyl-7-azaindolin-2-one via oxidation or
cyclization.

Reactivity & Functionalization

The 7-azaindolin-2-one scaffold possesses two primary sites for chemical modification,
essential for library generation in drug discovery.
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C-3 Functionalization (Knoevenagel Condensation)

The C-3 methylene group is activated by the adjacent carbonyl and the electron-deficient
pyridine ring. It readily undergoes condensation with aldehydes to form 3-alkylidene derivatives
(e.g., Sunitinib analogs).

o Reagents: Aromatic aldehyde + Piperidine (cat.) in Ethanol at reflux.

o Outcome: Formation of Z-isomer predominant alkenes (thermodynamically favored due to H-
bonding with the carbonyl oxygen).

N-1 Alkylation

The lactam nitrogen (N-1) can be alkylated to modulate solubility and kinase binding affinity.
» Reagents: Alkyl halide + Base (Cs2COs or NaH) in DMF.

o Selectivity: N-alkylation is preferred over O-alkylation under standard conditions.

Visualization of Reactivity
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Caption: Figure 2. Divergent functionalization of the 5-methyl-7-azaindolin-2-one scaffold at C-3
and N-1.[1]
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Medicinal Chemistry Applications

5-Methyl-7-azaindolin-2-one is primarily utilized as a scaffold for ATP-competitive kinase
inhibitors.

Kinase Inhibition Profile[9]

o Target Class: Tyrosine Kinases (RTKs) and Serine/Threonine Kinases.

e Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair,
mimicking the adenine base of ATP within the kinase hinge region.

o Key Targets:

o VEGFR2 (KDR): Angiogenesis inhibition.[2] The 7-aza modification often improves
selectivity profile compared to the parent indole.

o GSK3p: Glycogen Synthase Kinase 3 beta inhibition for neurodegenerative applications
(e.g., Alzheimer's).[3]

o DYRKI1A: Dual-specificity tyrosine-phosphorylation-regulated kinase.

Bioisosterism Advantages

Replacing the C-7 carbon of oxindole with nitrogen (7-aza) confers:

 Increased Solubility: The pyridine nitrogen lowers LogP and provides a site for protonation at
low pH.

» Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism
(e.g., hydroxylation) than the benzene ring of standard oxindoles.

» H-Bonding: The N-7 atom provides an additional H-bond acceptor, potentially picking up
interactions with residues like Threonine or Methionine in the kinase gatekeeper region.

Safety & Handling

 Signal Word: Warning.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The methylene group at
C-3 is susceptible to auto-oxidation upon prolonged exposure to air and light, forming the
red-colored isatin (dione) derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [5-Methyl-7-azaindolin-2-one: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3219305/docs#5-methyl-7-azaindolin-2-one-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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